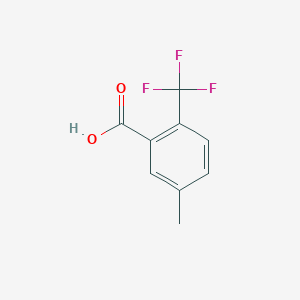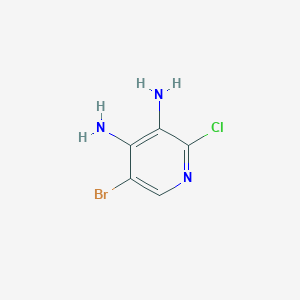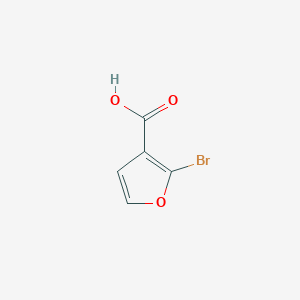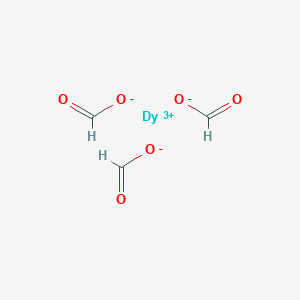
Dysprosium triformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium triformate is a chemical compound with the formula Dy(C2H3O2)3. It is a rare earth metal that belongs to the lanthanide series. Dysprosium triformate has attracted a lot of attention in recent years due to its unique properties and potential applications in various fields such as catalysis, optics, and magnetic materials.
Mécanisme D'action
The mechanism of action of dysprosium triformate is not well understood. However, it is believed that dysprosium triformate interacts with various molecules in the body, leading to changes in their chemical and physical properties. These changes can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Dysprosium triformate has been found to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dysprosium triformate is its unique properties, which make it suitable for use in various fields such as catalysis, optics, and magnetic materials. However, one of the limitations of dysprosium triformate is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on dysprosium triformate. One area of research could be the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could be the development of new applications for dysprosium triformate, such as in the development of new drugs or materials. Finally, research could focus on the study of the mechanism of action of dysprosium triformate, which could help us better understand its potential applications and effects on the body.
Conclusion:
In conclusion, dysprosium triformate is a rare earth metal that has attracted a lot of attention in recent years due to its unique properties and potential applications in various fields such as catalysis, optics, and magnetic materials. While there is still much to learn about dysprosium triformate, it is clear that it has the potential to be a valuable tool in scientific research and development.
Méthodes De Synthèse
The synthesis of dysprosium triformate can be achieved by reacting dysprosium oxide with formic acid. The reaction takes place at a temperature of 80-90°C and produces dysprosium triformate as a white crystalline solid. The chemical equation for the reaction is as follows:
Dy2O3 + 9HCOOH → 2Dy(C2H3O2)3 + 3H2O
Applications De Recherche Scientifique
Dysprosium triformate has been extensively studied for its potential applications in various fields such as catalysis, optics, and magnetic materials. In catalysis, dysprosium triformate has been found to be an effective catalyst for the synthesis of various organic compounds. It has also been used as a catalyst in the production of biodiesel from vegetable oils.
In optics, dysprosium triformate has been studied for its potential use in the development of optical fibers and laser systems. It has been found to exhibit unique optical properties that make it suitable for use in these applications.
In magnetic materials, dysprosium triformate has been studied for its potential use in the development of high-performance magnets. It has been found to exhibit strong magnetic properties that make it suitable for use in these applications.
Propriétés
Numéro CAS |
16920-26-6 |
|---|---|
Nom du produit |
Dysprosium triformate |
Formule moléculaire |
C3H3DyO6 |
Poids moléculaire |
297.55 g/mol |
Nom IUPAC |
dysprosium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Dy/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
Clé InChI |
QDIPLINOCRBMFR-UHFFFAOYSA-K |
SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3] |
SMILES canonique |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3] |
Synonymes |
DYSPROSIUM FORMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



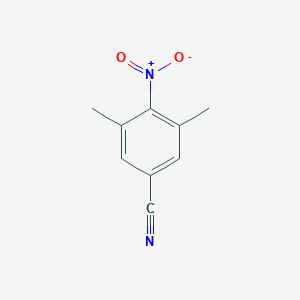
![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)
![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)
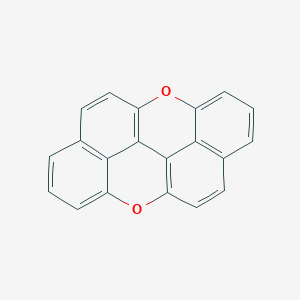
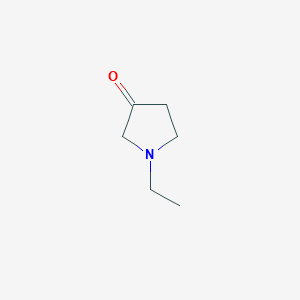
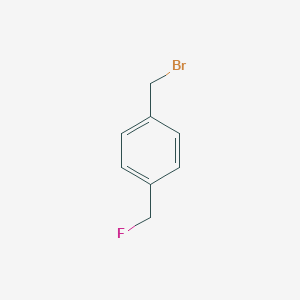
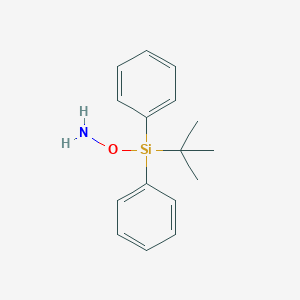
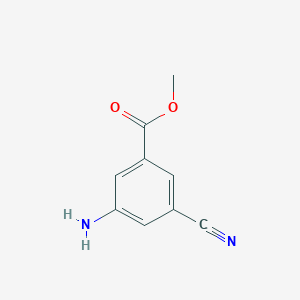
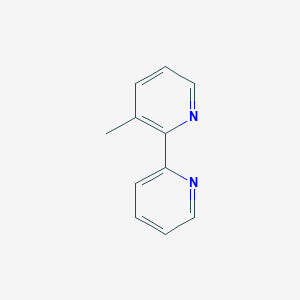
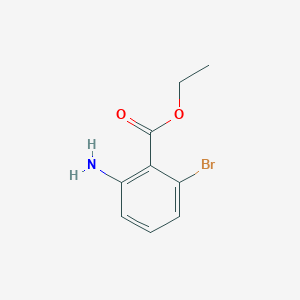
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
